molecular formula C6H10N2O3 B1427005 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1190392-70-1

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Cat. No.: B1427005
CAS No.: 1190392-70-1
M. Wt: 158.16 g/mol
InChI Key: KKNMJKWRSCHLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid can be achieved through several routes. One common method involves the reaction of 3-methyl-2-oxoimidazolidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

    Reactants: 3-methyl-2-oxoimidazolidine and chloroacetic acid.

    Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

    Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is not well-documented. its structure suggests potential interactions with various molecular targets and pathways. The imidazolidinone ring is a common scaffold in bioactive molecules, indicating that the compound may interact with enzymes or receptors involved in biochemical pathways.

Comparison with Similar Compounds

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid can be compared with similar compounds such as 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate. Both compounds feature the imidazolidinone ring, but they differ in their functional groups and applications. While this compound is used in biochemistry and green chemistry, 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is primarily used in polymer chemistry and as an adhesion promoter.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields Its unique structure allows it to participate in several chemical reactions and makes it a valuable tool in biochemistry, green chemistry, and polymer chemistry

Properties

IUPAC Name

2-(3-methyl-2-oxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-7-2-3-8(6(7)11)4-5(9)10/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNMJKWRSCHLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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